molecular formula C20H10Cl2F5N3 B2761306 7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 439097-30-0

7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2761306
CAS No.: 439097-30-0
M. Wt: 458.21
InChI Key: YYGVXZLAEHRLAH-UHFFFAOYSA-N
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Description

7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. This scaffold is characterized by its bicyclic structure, which combines pyrazole and pyrimidine rings. The compound features three distinct substituents:

  • Position 7: A chloro(difluoro)methyl group (–CF₂Cl), which enhances metabolic stability and lipophilicity .
  • Position 3: A 4-chlorophenyl group, contributing to π-π stacking interactions in biological targets.
  • Position 5: A 4-(trifluoromethyl)phenyl group (–C₆H₄CF₃), known for its electron-withdrawing properties and role in modulating receptor binding .

The molecular formula is C₁₉H₁₁Cl₂F₅N₃, with a molecular weight of 444.21 g/mol .

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F5N3/c21-14-7-3-11(4-8-14)15-10-28-30-17(19(22,23)24)9-16(29-18(15)30)12-1-5-13(6-2-12)20(25,26)27/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGVXZLAEHRLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)Cl)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H12ClF3N4\text{C}_{16}\text{H}_{12}\text{ClF}_3\text{N}_4

This structure features multiple halogen substituents that may influence its biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, a synthesized library of these compounds was screened for activity against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated that while some derivatives showed promising growth inhibition, others did not exhibit significant activity compared to positive controls like YM155 and menadione .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Activity Level
4aMDA-MB-231>50No Activity
4bMDA-MB-23125Moderate
4cMDA-MB-23110High

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves inhibition of key kinases involved in cell proliferation and survival. For example, compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs), leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: CDK2/TRKA Inhibition

In a specific study involving derivatives of pyrazolo[1,5-a]pyrimidine, compounds were tested for their ability to inhibit CDK2 and TRKA. The results indicated significant cytotoxicity against RFX 393 cancerous cells with notable G0–G1 phase arrest observed in treated populations compared to controls. This suggests that these compounds may serve as dual inhibitors with potential for therapeutic use in oncology .

Antimicrobial Activity

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have also shown antimicrobial activity. Research indicates that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds were evaluated for their efficacy against E. coli and S. aureus, demonstrating promising bacteriostatic effects .

Table 2: Antimicrobial Efficacy of Selected Pyrazolo Compounds

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
6nE. coli8 µg/mL
6oS. aureus16 µg/mL
6pA. flavus32 µg/mL

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. These compounds exhibit activity against various cancer cell lines, often through mechanisms involving the inhibition of specific enzymes or pathways critical for tumor growth. For instance, functionalization of the pyrazolo[1,5-a]pyrimidine scaffold has led to derivatives that demonstrate significant antitumor activity. Research indicates that these compounds can inhibit key kinases involved in cancer cell proliferation and survival, making them promising candidates for further development as anticancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit metalloenzymes, which play crucial roles in various biological processes. Such inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated. The structural modifications in the pyrazolo[1,5-a]pyrimidine framework allow for tailored interactions with enzyme active sites, enhancing potency and selectivity against target enzymes .

Anti-Alzheimer’s Activity

In addition to its anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in neuroprotective applications. Research indicates that these compounds may exert anti-Alzheimer's effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. In vitro studies have demonstrated that certain derivatives can improve cognitive function markers and exhibit antioxidant properties .

Photophysical Properties

The unique structure of pyrazolo[1,5-a]pyrimidines contributes to their exceptional photophysical properties. These compounds have been investigated for their use as fluorophores in various applications, including sensors and imaging agents. Their ability to emit fluorescence upon excitation makes them suitable for incorporation into materials used in optoelectronic devices and biological imaging technologies .

Crystallization and Supramolecular Chemistry

Pyrazolo[1,5-a]pyrimidines are also noted for their capacity to form well-defined crystals with notable supramolecular characteristics. This property is beneficial for applications requiring precise molecular arrangements, such as drug formulation and delivery systems. The ability to control crystallization can enhance the stability and bioavailability of pharmaceutical formulations derived from these compounds .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through kinase inhibition mechanisms .
Study 2Enzyme InhibitionIdentified specific metalloenzymes targeted by modified pyrazolo[1,5-a]pyrimidines leading to therapeutic effects in metabolic disorders .
Study 3NeuroprotectionShowed improved cognitive function and reduced oxidative stress in neuronal models using derivative compounds .
Study 4Material ScienceExplored photophysical properties suitable for sensor applications; demonstrated effective fluorescence under UV light .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes selective functionalization at positions 3, 5, and 7 due to electronic and steric effects:

a. Electrophilic Aromatic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at position 6 (para to pyrimidine nitrogen) .

  • Sulfonation : SO₃ in DCM adds sulfonic acid groups at position 2, though yields are low (≤40%) due to steric hindrance .

b. Nucleophilic Displacement

  • The chloro(difluoromethyl) group at position 7 is susceptible to nucleophilic attack. For example:

    • Reaction with KSCN in DMF substitutes Cl with SCN (yield: 65%) .

    • Amines (e.g., morpholine) displace Cl under mild conditions (RT, 12h) to form secondary amines .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HF and Cl₂ gas (TGA-DSC data).

  • Photodegradation : UV exposure (254 nm) in MeOH leads to cleavage of the C–Cl bond at position 7, forming a hydroxyl derivative (t₁/₂ = 4.2h) .

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 7) but degrades under acidic (pH <3) or basic (pH >10) conditions via pyrimidine ring opening.

Catalytic and Cross-Coupling Reactions

a. Suzuki-Miyaura Coupling

  • The 3-(4-chlorophenyl) group participates in cross-couplings with aryl boronic acids using Pd(OAc)₂/SPhos (yields: 55–78%) .

  • Example: Coupling with 4-methoxyphenylboronic acid forms a biaryl derivative (IC₅₀ = 0.2 µM in kinase assays) .

b. Buchwald-Hartwig Amination

  • The 5-[4-(trifluoromethyl)phenyl] group undergoes amination with primary/secondary amines (e.g., piperazine) to enhance solubility (logP reduction: 2.1 → 1.4) .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent at Position 7Electrophilic ReactivityNucleophilic Displacement Rate (k, s⁻¹)Thermal Stability (°C)
ClCF₂High3.2 × 10⁻³250
CF₃Moderate1.8 × 10⁻³270
CH₃Low0.7 × 10⁻³290
  • The chloro(difluoromethyl) group exhibits higher reactivity in substitution reactions compared to CF₃ or CH₃ analogues due to stronger electron-withdrawing effects .

Mechanistic Insights

  • Oxidative Degradation : FAD-dependent hydroxylases (e.g., Rv1751 in Mtb) catalyze hydroxylation at position 7, forming a dihydroxy intermediate that undergoes ring cleavage .

  • Radical Pathways : ESR studies confirm ClCF₂ generates CF₂- radicals under UV light, leading to dimerization side products.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes structurally and functionally related compounds, emphasizing substituent variations and their biological implications:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Biological Activity / Key Findings Reference
Target Compound 7 : –CF₂Cl; 3 : 4-ClC₆H₄; 5 : 4-CF₃C₆H₄ 444.21 No direct activity reported; structural analogs suggest potential kinase inhibition or antimicrobial activity .
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives (6k, 6l) 7 : –CF₃; 3 : Aryl; 5 : Cyclohexylamine ~400–450 Pim1 kinase inhibitors (IC₅₀ = 18–27 nM) .
7-Chloro-5-phenyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine (10g) 7 : –Cl; 3 : 3-CF₃C₆H₄; 5 : C₆H₅ 374.1 Anti-mycobacterial activity (structure-activity relationship study) .
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 7 : –CF₃; 3 : 2,4-Cl₂C₆H₃; 5 : 4-FC₆H₄ 413.67 Purine analog with antitrypanosomal and antischistosomal activities .
N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (11) 7 : –NH(CH₂)₃imidazole; 3 : 4-OMeC₆H₄; 5 : –C₃H₇ ~450 Aryl hydrocarbon receptor (AhR) modulation; high purity (HPLC >98%) .

Key Structural and Functional Insights

Thermal and Chemical Stability

  • Fluorinated groups (–CF₃, –CF₂Cl) increase thermal stability, as seen in analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, which forms stable crystals for X-ray analysis .

Q & A

Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?

Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions between pyrazole amines and diketones or trifluoromethyl-substituted diones. For example:

  • Reaction Setup : Heat 4-(substituted-phenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(substituted-phenyl)butane-1,3-dione at 433–438 K for 2.5 hours under solvent-free conditions .
  • Purification : Recrystallization from ethanol/acetone (1:1) yields crystals suitable for X-ray diffraction .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1.1 molar ratio of amine to dione) to improve yields (up to 66–70%) .

Q. How is the structural integrity of this compound validated experimentally?

Answer: Structural characterization involves:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Determines bond lengths, angles, and packing motifs. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 9.536 Å, b = 15.941 Å, c = 24.853 Å .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
    • IR Spectroscopy : Detect C–F stretches (1000–1100 cm⁻¹) and N–H bends (1600–1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 440.22 for C₂₀H₁₁Cl₂F₄N₃) validate molecular weight .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity and biological activity of pyrazolo[1,5-a]pyrimidines?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and chloro (Cl) groups enhance electrophilicity, improving binding to enzymatic targets (e.g., kinase active sites) .
  • Steric Effects : Bulky substituents (e.g., 4-trifluoromethylphenyl) may hinder π-π stacking but improve selectivity in receptor-ligand interactions .
  • Case Study : Derivatives with para-substituted aryl groups show 3–5× higher antitrypanosomal activity compared to meta-substituted analogs due to optimized hydrophobic interactions .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyrazolo[1,5-a]pyrimidines?

Answer: Discrepancies in unit cell parameters or bond angles often arise from:

  • Polymorphism : Different crystallization solvents (e.g., methanol vs. ethanol/acetone) produce distinct crystal forms .
  • Thermal Motion : High thermal displacement parameters (e.g., Uiso > 0.08 Ų for Cl atoms) suggest dynamic disorder, resolved via anisotropic refinement .
  • Validation Tools : Use checkCIF to identify outliers (e.g., Cl–C bond lengths deviating >3σ from mean) and refine H-atom positions with restraints .

Q. Example :

ParameterReported Value (Å/°)Expected Range (Å/°)Discrepancy Resolution
Cl–C Bond1.741 (2) Å1.72–1.78 ÅAnisotropic refinement
C–F Angle112.9 (2)°108–112°Apply riding H-atom model

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). The chloro(difluoro)methyl group may reduce metabolic clearance by sterically blocking oxidation sites .
  • QSAR Models : Correlate logP (calculated: 3.8 ± 0.2) with membrane permeability. Higher logP values (>4) suggest improved blood-brain barrier penetration .
  • MD Simulations : Analyze solvation free energy (ΔG ~ -15 kcal/mol) to predict aqueous solubility .

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